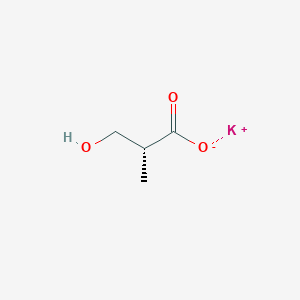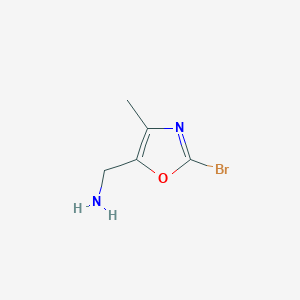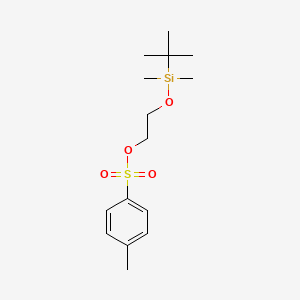
2-tert-Butyldimethylsilyloxyethyl Tosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyldimethylsilyloxyethyl Tosylate is a chemical compound with the molecular formula C15H26O4SSi and a molecular weight of 330.52 g/mol . It is an intermediate in the synthesis of Everolimus, a macrolide immunosuppressant derived from Rapamycin . This compound is known for its role in inhibiting cytokine-mediated lymphocyte proliferation .
準備方法
Synthetic Routes and Reaction Conditions
2-tert-Butyldimethylsilyloxyethyl Tosylate is synthesized through a series of chemical reactions involving the protection of hydroxyl groups and the introduction of tosylate groups. The general synthetic route involves the following steps:
Protection of Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Tosylation: The protected hydroxyl group is then tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Using batch reactors for the protection and tosylation steps.
Purification: Purification of the final product through techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
2-tert-Butyldimethylsilyloxyethyl Tosylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Deprotection: The tert-butyldimethylsilyl (TBDMS) group can be removed under acidic or basic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, thiolates, and amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) are used for deprotection.
Major Products Formed
Nucleophilic Substitution: The major products formed are the corresponding substituted ethers, thioethers, or amines.
Deprotection: The major product is the deprotected alcohol.
科学的研究の応用
2-tert-Butyldimethylsilyloxyethyl Tosylate has several scientific research applications, including:
Industry: Employed in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 2-tert-Butyldimethylsilyloxyethyl Tosylate involves its role as an intermediate in the synthesis of Everolimus. Everolimus exerts its effects by inhibiting the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth, proliferation, and survival . By inhibiting mTOR, Everolimus suppresses cytokine-mediated lymphocyte proliferation, making it effective in immunosuppressive therapies .
類似化合物との比較
Similar Compounds
Methanesulfonyl (Mesyl) Compounds: Similar to tosylates, mesylates are used to convert hydroxyl groups into good leaving groups for nucleophilic substitution reactions.
Trifluoromethanesulfonyl (Triflyl) Compounds: These compounds are also used for similar purposes but offer better leaving group properties due to the electron-withdrawing trifluoromethyl group.
Uniqueness
2-tert-Butyldimethylsilyloxyethyl Tosylate is unique due to its specific use as an intermediate in the synthesis of Everolimus, which has significant medical applications . Its combination of a silyl-protected hydroxyl group and a tosylate leaving group makes it particularly useful in multi-step organic syntheses.
特性
分子式 |
C15H26O4SSi |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
2-[tert-butyl(dimethyl)silyl]oxyethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H26O4SSi/c1-13-7-9-14(10-8-13)20(16,17)18-11-12-19-21(5,6)15(2,3)4/h7-10H,11-12H2,1-6H3 |
InChIキー |
SURVAMFPFPDSHK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCO[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


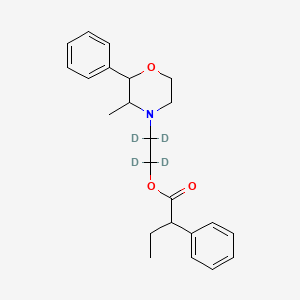

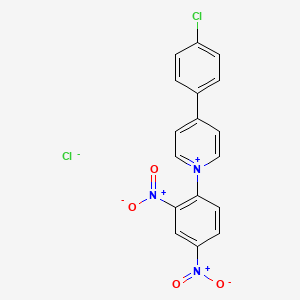
![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
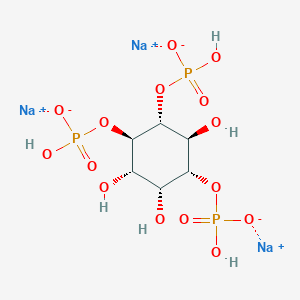
![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
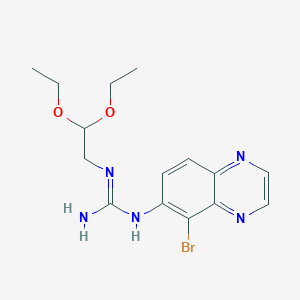
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine](/img/structure/B13436068.png)
